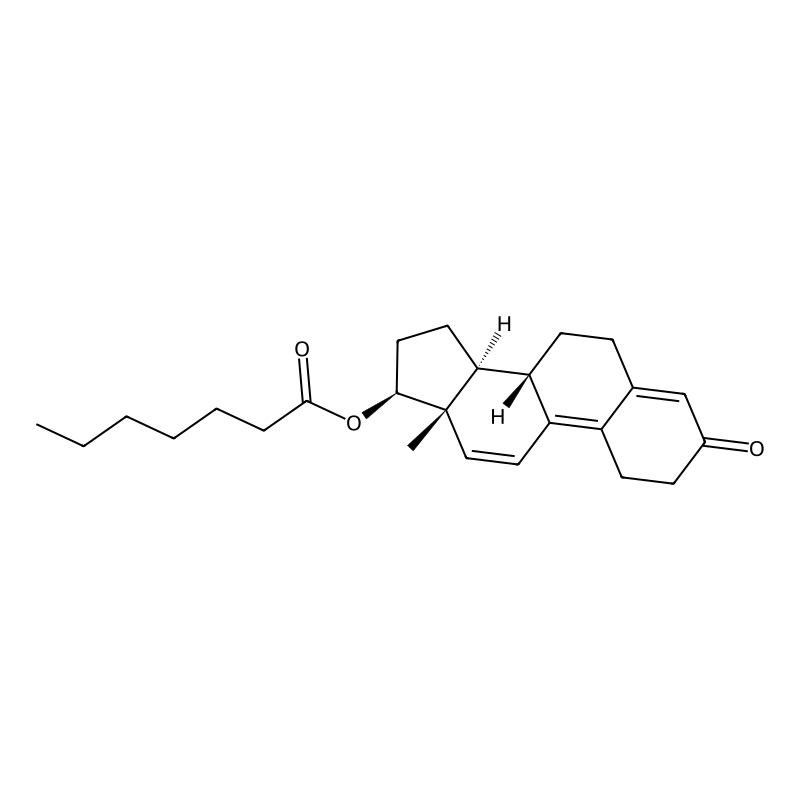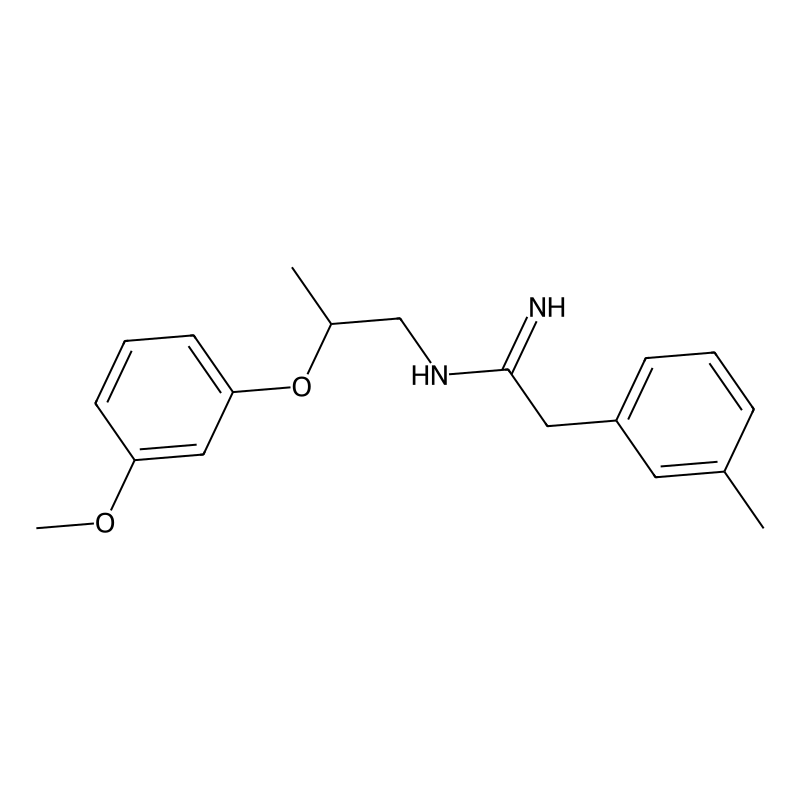Quinuclidine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Medicinal Chemistry
Summary of the Application: Quinuclidine-3-carboxylic acid derivatives, specifically 3-amidoquinuclidine quaternary ammonium compounds (QACs), have been studied for their potential as new soft antibacterial agents .
Methods of Application: The synthesis and structure-function study of three structurally distinct series of naturally derived soft QACs were reported. The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures .
Results or Outcomes: All three series yielded candidates with minimal inhibitory concentrations (MIC) in the single-digit μ M range. Time-resolved growth analysis revealed subtle differences in the antibacterial activity of the selected candidates. The versatile MIC values were recorded in different nutrient media, suggesting that the media composition may have a dramatic impact on the antibacterial potential .
Application in Drug Synthesis
Summary of the Application: Quinuclidine-3-carboxylates are widely used precursors for various derivatives at the C(1) atom (CH2OH, CHO, COOH, CN, etc.) of 3-substituted quinuclidines. They are starting compounds for the synthesis of antiallergy drugs with reduced sedative effects .
Methods of Application: The Grob method is used for the synthesis of these esters.
Results or Outcomes: The use of thionyl chloride makes it possible to avoid the formation of the dication and to accomplish dehydration through the cation II .
Application in Cholinergic System
Summary of the Application: Quinuclidine-based derivatives have been profiled as potential drugs acting in the cholinergic system .
Methods of Application: The study involved the synthesis and evaluation of bisquaternary quinuclidine derivatives .
Results or Outcomes: Two bisquaternary quinuclidine derivatives were identified as candidates worth further investigations as drugs acting in the cholinergic system .
Application in Antibacterial Agents
Application in Anticholinesterase Drugs
Methods of Application: The study involved the synthesis and evaluation of 14 N -alkyl quaternary quinuclidines as inhibitors of human AChE and BChE and analyzed their impact on cell viability to assess their safety in the context of application as potential therapeutics .
Results or Outcomes: All of the 14 tested quinuclidines inhibited both AChE and BChE in the micromolar range ( K = 0.26 − 156.2 μM). The highest inhibition potency was observed for two bisquaternary derivatives .
Application in Transannular Arylation
Summary of the Application: A quinuclidine- pyridone ligand enables the transannular γ-arylation of carboxylic acid substrates ranging from cyclopentane to cyclooctane rings .
Quinuclidine-3-carboxylic acid is a bicyclic compound characterized by a quinuclidine structure with a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. This compound is notable for its unique bicyclic framework, which contributes to its chemical reactivity and biological properties. Quinuclidine-3-carboxylic acid is often encountered in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
- Hydrolysis: The compound can be hydrolyzed to yield quinuclidine derivatives, which can further participate in nucleophilic substitution reactions.
- Decarboxylation: Under certain conditions, quinuclidine-3-carboxylic acid can lose carbon dioxide, leading to the formation of quinuclidine derivatives.
- Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a building block for more complex molecules .
Quinuclidine-3-carboxylic acid exhibits significant biological activity, particularly as a precursor in the synthesis of various pharmaceuticals. It has been studied for its potential applications in:
- Antihistamines: It serves as an intermediate in the production of antihistaminic agents like mequitazine .
- Antiarrhythmic drugs: The compound plays a role in the synthesis of antiarrhythmic medications, demonstrating its importance in cardiovascular therapies.
Additionally, derivatives of quinuclidine-3-carboxylic acid have shown activity against certain types of cancer and neurological disorders, indicating its broad therapeutic potential .
Several methods for synthesizing quinuclidine-3-carboxylic acid have been reported:
- From Quinuclidinone: Starting from quinuclidinone, the compound can be synthesized through hydrolysis followed by decarboxylation.
- Wittig Reaction: The Wittig reaction can be employed to introduce substituents at the 3-position of the quinuclidine ring, leading to the formation of quinuclidine-3-carboxylic acid derivatives .
- Cyanohydrin Formation: Quinuclidinone can be converted into cyanohydrins, which upon hydrolysis yield quinuclidine-3-carboxylic acid .
These methods illustrate the synthetic flexibility available for producing this important compound.
Quinuclidine-3-carboxylic acid finds applications across various fields:
- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of antihistamines and antiarrhythmic drugs.
- Chemical Research: The compound serves as a valuable building block for research in medicinal chemistry and drug development.
Its unique structure allows it to participate in diverse
Research on interaction studies involving quinuclidine-3-carboxylic acid has revealed its potential interactions with various biological targets:
- Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, indicating possible therapeutic applications.
- Receptor Binding: Studies have demonstrated that quinuclidine derivatives can bind to neurotransmitter receptors, suggesting their role in modulating neurotransmission and potential use in treating neurological disorders .
These interactions underscore the compound's relevance in pharmacology and biochemistry.
Quinuclidine-3-carboxylic acid shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinuclidinone | Ketone derivative | Precursor to various nitrogen-containing compounds |
| Methyl Quinuclidine-3-Carboxylate | Ester derivative | Used as an intermediate in drug synthesis |
| Quinuclidinium Salts | Quaternary ammonium compounds | Exhibits different pharmacological properties |
Uniqueness of Quinuclidine-3-Carboxylic Acid
Quinuclidine-3-carboxylic acid is unique due to its specific bicyclic structure combined with a carboxylic acid group, which enhances its reactivity compared to other similar compounds. Its ability to participate in diverse








